Thalidomide-5'-O-C2-alkyne
Description
Historical Context of Thalidomide (B1683933) and its Immunomodulatory Drug (IMiD) Analogues
The story of thalidomide is one of the most dramatic in modern medicine. nih.gov Initially synthesized in 1952 and marketed in Germany in 1957 as a non-addictive sedative, it was widely prescribed to pregnant women to alleviate morning sickness. nih.govajpsonline.comwikipedia.org This led to a global tragedy, with thousands of infants born with severe birth defects, most notably phocomelia (limb malformations). wikipedia.orgwikipedia.orgacs.org The disaster prompted a complete overhaul of drug testing and approval regulations worldwide. wikipedia.orgacs.org
Despite its tragic past, thalidomide was never entirely abandoned. nih.gov In 1964, it was serendipitously found to be highly effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.govajpsonline.com This discovery sparked renewed interest in the drug's unique biological activities. ajpsonline.com Further research uncovered its potent immunomodulatory and anti-angiogenic (inhibiting blood vessel formation) properties, which led to its successful repurposing for the treatment of multiple myeloma, a type of blood cancer. nih.govencyclopedia.pubnih.gov The U.S. Food and Drug Administration (FDA) approved thalidomide for ENL in 1998 and for multiple myeloma in 2006. ajpsonline.comencyclopedia.pub
The recognition of thalidomide's therapeutic potential, coupled with its significant side effects, drove the development of analogues known as Immunomodulatory Drugs (IMiDs). nih.govnih.gov These newer compounds, which include lenalidomide (B1683929) and pomalidomide (B1683931), were designed to enhance the desired therapeutic effects while potentially reducing toxicity. nih.govencyclopedia.pub IMiDs generally show increased potency in inhibiting tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, and possess powerful anti-cancer properties. nih.govnih.gov The development of these analogues represents a triumph of medicinal chemistry, transforming a once-infamous drug into a cornerstone of treatment for certain cancers and inflammatory diseases. nih.govnih.gov The primary mechanism of action for thalidomide and its analogues was eventually discovered to be the modulation of an E3 ubiquitin ligase component called cereblon. acs.orgnih.gov
Table 1: Historical Timeline of Thalidomide and IMiD Analogues
| Year | Event | Significance |
|---|---|---|
| 1957 | Thalidomide first marketed in West Germany as a sedative. ajpsonline.comwikipedia.org | Widely used for morning sickness in pregnant women. |
| 1961 | Thalidomide withdrawn from the European market. wikipedia.orgwikipedia.org | Linked to a global crisis of severe congenital disabilities. |
| 1964 | Discovered to be an effective treatment for Erythema Nodosum Leprosum (ENL). nih.govajpsonline.com | Marked the beginning of thalidomide's revival in medicine. |
| 1994 | Anti-angiogenic and anti-tumor activities of thalidomide were identified. encyclopedia.pub | Paved the way for its use in oncology. |
| 1998 | U.S. FDA approves thalidomide for the treatment of ENL. ajpsonline.comencyclopedia.pub | Formal recognition of its therapeutic value under strict controls. |
| 2006 | U.S. FDA approves thalidomide for treating multiple myeloma. nih.govajpsonline.com | Established thalidomide as a key cancer therapy. |
| 2006 | Lenalidomide (an IMiD) receives FDA approval for multiple myeloma. nih.gov | Heralded the success of developing more potent thalidomide analogues. |
| 2013 | Pomalidomide (an IMiD) receives FDA approval for multiple myeloma. nih.gov | Expanded the arsenal (B13267) of IMiDs for cancer treatment. |
Rationale for Alkyne Functionalization in Bioactive Small Molecules and Drug Discovery
The introduction of an alkyne functional group into a bioactive molecule is a key strategy in modern chemical biology and drug discovery. The rationale lies in the unique chemical properties of the alkyne, which serves as a versatile "handle" for further modification through a set of reactions known as bioorthogonal chemistry. nih.govacs.org Coined by Carolyn Bertozzi, the term describes chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgwikipedia.org
The alkyne is particularly well-suited for this role for several reasons:
Small Size and Inertness: The alkyne group is small and linearly shaped, meaning it is less likely to alter the parent molecule's shape, size, or biological activity. nih.gov Furthermore, it is stable and largely absent from biological systems, preventing unwanted side reactions with cellular components. wikipedia.org
Unique Reactivity: Alkynes are key components in "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, specific, and simple to perform. organic-chemistry.orgaatbio.com The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgresearchgate.net In this reaction, a terminal alkyne reacts with an azide (B81097) to form a stable triazole ring with exceptional efficiency and specificity. organic-chemistry.orgnobelprize.org
Versatility in Conjugation: To circumvent the potential toxicity of the copper catalyst in living cells, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnobelprize.orgnih.gov This reaction uses a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a catalyst, making it highly suitable for live-cell imaging and probing biological processes. wikipedia.orgnih.gov
By tagging a bioactive small molecule with an alkyne, researchers can "click" on a wide variety of other molecules, such as fluorescent dyes for imaging, affinity tags for protein isolation, or other therapeutic agents. nih.govresearchgate.net This modular approach allows for the visualization of a drug's distribution, the identification of its molecular targets, and the construction of complex molecular architectures. nih.gov
Table 2: Key Bioorthogonal Reactions Involving Alkynes
| Reaction | Key Components | Catalyst | Key Features | Primary Use Case |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | Very high reaction rate and specificity; forms a 1,4-disubstituted triazole. organic-chemistry.orgnobelprize.org | In vitro conjugation, material science, synthesis of complex molecules. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne, Azide | None (Strain-promoted) | Copper-free, enabling use in living systems; reaction rate depends on the cyclooctyne's ring strain. nih.govwikipedia.orgnih.gov | Live-cell imaging, protein labeling in native environments. nobelprize.org |
Overview of Thalidomide-5'-O-C2-alkyne as a Versatile Chemical Biology Tool
This compound is a bifunctional molecule that masterfully combines the biological activity of thalidomide with the chemical utility of an alkyne handle. tenovapharma.comtenovapharma.com It is designed as a crucial building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate specific proteins from the cell. nih.gov
A PROTAC consists of three parts: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com this compound provides the E3 ligase-recruiting component. tenovapharma.comtenovapharma.com
The Thalidomide Moiety: This part of the molecule acts as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN). acs.orgnih.gov By binding to cereblon, it can bring the entire E3 ligase complex into close proximity with a target protein.
The Alkyne Handle: The terminal alkyne group serves as a point of attachment. tenovapharma.comtenovapharma.com Using the click chemistry reactions described previously (e.g., CuAAC), researchers can easily and efficiently conjugate this compound to a ligand for virtually any protein they wish to study or degrade. medchemexpress.com The "C2" designation refers to the two-carbon chain that links the alkyne to the oxygen atom on the thalidomide phthaloyl ring.
The versatility of this compound lies in this modularity. It provides a reliable and straightforward method for converting a simple protein binder into a potent protein degrader. tenovapharma.comtenovapharma.com This enables researchers to study the function of a specific protein by observing the consequences of its removal, a powerful technique known as "chemical knockout." This approach is central to advanced chemical biology research and is a rapidly growing strategy in the discovery of new therapeutics. nih.gov
Scope and Objectives of the Research Outline
This article aims to provide a focused and scientifically detailed examination of the chemical compound this compound. The primary objective is to elucidate its role as a specialized tool in advanced chemical biology. The scope is strictly limited to the foundational aspects of the molecule, including the historical context of its parent compound, the chemical principles behind its alkyne functionalization, and its specific application as a building block in targeted protein degradation research. This analysis will adhere to the defined structure, focusing exclusively on the chemical and biological principles without delving into clinical or toxicological data.
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O5 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21) |
InChI Key |
ZDLLDSJLIRFVHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Engagement of Thalidomide 5 O C2 Alkyne Conjugates
Interaction with Cereblon (CRBN) E3 Ubiquitin Ligase Complex
The primary target of thalidomide (B1683933) and its derivatives is Cereblon (CRBN), which functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, officially known as CRL4^CRBN^ nih.govnih.govresearchgate.net. Thalidomide-based compounds act as "molecular glues," modulating the substrate specificity of the CRL4^CRBN^ complex researchgate.netmedchemexpress.com. The alkyne group in Thalidomide-5'-O-C2-alkyne allows it to be used as a degrader building block, linking the E3 ligase-recruiting functionality of thalidomide to a ligand that binds a target protein destined for degradation tenovapharma.com.
Structural Basis of Thalidomide-CRBN Binding
The binding of thalidomide to CRBN is a highly specific and stereoselective interaction. The thalidomide molecule fits into a hydrophobic pocket on the CRBN protein, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues semanticscholar.orgnih.gov.
Binding Site: The glutarimide (B196013) ring of thalidomide is crucial for CRBN binding, while the phthalimide (B116566) ring is more solvent-exposed nih.govresearchgate.net. This orientation allows the phthalimide portion to be modified, such as in this compound, without abolishing CRBN binding.
Stereospecificity: Thalidomide exists as two enantiomers, (S)- and (R)-thalidomide. Structural and biochemical studies have shown that the (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer semanticscholar.orgnih.gov. Crystal structures reveal that while both enantiomers occupy the same tri-Trp pocket, the (S)-enantiomer's glutarimide ring adopts a more relaxed conformation when bound semanticscholar.orgnih.govresearchgate.net.
| Key Interacting Components | Role in Binding |
| Thalidomide Glutarimide Ring | Inserts into the CRBN binding pocket, critical for interaction. |
| CRBN "tri-Trp" Pocket | Forms a hydrophobic binding site that accommodates the thalidomide molecule. |
| Thalidomide Phthalimide Ring | Remains solvent-exposed, allowing for chemical modification (e.g., the C2-alkyne linker). |
Ligand-Induced Ubiquitination and Proteasomal Degradation Cascades
Upon binding of a thalidomide-alkyne conjugate to CRBN, the CRL4^CRBN^ E3 ligase complex is redirected to new protein substrates, termed "neosubstrates" nih.govnih.gov. This altered substrate specificity is the central mechanism of action.
The process follows a sequential cascade:
Recruitment: The thalidomide moiety of the conjugate binds to CRBN, a component of the CRL4 E3 ligase complex drugbank.com.
Neosubstrate Recognition: The CRBN-ligand complex forms a novel binding surface that recognizes and recruits specific neosubstrates embopress.orgresearchgate.net.
Ubiquitination: The E3 ligase complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the recruited neosubstrate, tagging it for degradation embopress.orgnih.gov.
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome embopress.orgresearchgate.net.
Specificity of Substrate Degradation (e.g., IKZF1, IKZF3)
The therapeutic effects of thalidomide derivatives in certain cancers are primarily attributed to the degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) bohrium.comnih.govresearchgate.net.
Targeted Degradation: In the presence of thalidomide or its analogs, CRBN specifically binds to IKZF1 and IKZF3, leading to their ubiquitination and subsequent proteasomal degradation nih.govresearchgate.net. This degradation is highly specific, as other Ikaros family members like IKZF2 and IKZF4 are not targeted nih.gov.
Mechanism of Specificity: The specificity is determined by a critical amino acid within a zinc finger motif of the target proteins. A glutamine residue is essential for recognition by the CRBN-thalidomide complex; proteins lacking this residue are not degraded nih.gov. The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory activities of these compounds drugbank.comnih.gov.
Other proteins, such as SALL4 and promyelocytic leukemia zinc finger (PLZF), have also been identified as neosubstrates whose degradation is linked to thalidomide's teratogenic effects embopress.orgnih.govnih.gov.
Immunomodulatory and Anti-Inflammatory Effects of Thalidomide Alkyne Conjugates
The molecular events initiated by CRBN engagement translate into significant immunomodulatory and anti-inflammatory effects. These are driven by the degradation of key transcription factors and the subsequent alteration of signaling pathways and cytokine production.
Modulation of Cytokine Production (e.g., TNF-α, IL-6)
Thalidomide and its conjugates are known to potently modulate the production of several key cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) drugbank.com.
TNF-α Inhibition: One of the earliest discovered activities of thalidomide was its ability to inhibit the production of TNF-α researchgate.netdrugbank.com. This effect is a cornerstone of its anti-inflammatory properties. Studies in patients with Crohn's disease showed that thalidomide treatment led to a significant decrease in TNF-α production by lamina propria mononuclear cells nih.gov.
IL-6 Suppression: Thalidomide has also been shown to suppress the production of Interleukin-6 (IL-6). In an experimental endotoxemia model, thalidomide treatment reduced the area under the curve for IL-6 by 56% nih.gov. However, some studies have reported that IL-6 production is not significantly changed during thalidomide treatment in other contexts nih.gov.
| Cytokine | Effect of Thalidomide Conjugates | Research Finding |
| TNF-α | Inhibition/Suppression | Thalidomide has been shown to suppress TNF-α production, which is considered a key mechanism for its clinical efficacy in inflammatory conditions drugbank.comnih.gov. |
| IL-6 | Suppression | In an endotoxemia model, thalidomide significantly suppressed IL-6 levels nih.gov. |
| IL-12 | Reduction | In patients with Crohn's disease, thalidomide treatment reduced IL-12 production nih.gov. |
Regulation of Nuclear Factor Kappa B (NF-κB) Signaling
The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Thalidomide has been shown to selectively interfere with this signaling cascade.
Selective Inhibition: Research indicates that thalidomide can suppress NF-κB activation induced by specific stimuli such as TNF-α and hydrogen peroxide (H2O2) nih.gov. However, it does not appear to affect NF-κB activation by other agents like lipopolysaccharides (LPS) or phorbol esters nih.gov.
Mechanism of Suppression: The suppression of TNF-induced NF-κB activation by thalidomide is associated with the inhibition of the degradation of IκBα, an inhibitory subunit that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, thalidomide keeps NF-κB in an inactive state drugbank.comnih.gov. This action is believed to occur upstream of the p65 subunit of NF-κB, as thalidomide did not inhibit reporter gene expression activated directly by p65 nih.gov. This modulation of the NF-κB pathway contributes significantly to the anti-inflammatory and immunomodulatory effects of thalidomide and its conjugates mdpi.comnih.gov.
Anti-Angiogenic Activity of Thalidomide-Derived Alkyne Conjugates
The anti-angiogenic potential of a conjugate derived from this compound is contingent upon the protein of interest it is designed to target. The thalidomide component recruits the cellular degradation machinery, but the anti-angiogenic effect is only realized if the target protein is a key driver of blood vessel formation.
Impact on Growth Factor-Mediated Angiogenesis (e.g., FGF-2, VEGF, bFGF, IGF-I)
The parent compound, thalidomide, and its analogs are known to possess anti-angiogenic properties, partly by interfering with the signaling pathways of crucial growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govnih.gov Studies have shown that thalidomide can down-regulate the expression of both VEGF and bFGF at the mRNA and protein levels. nih.gov For instance, in cisplatin-resistant human lung carcinoma cells, thalidomide treatment markedly decreased the levels of VEGF and bFGF. nih.gov
A conjugate created using this compound could be engineered to have potent and specific anti-angiogenic effects by targeting key components of these growth factor pathways. For example, a PROTAC designed to degrade the VEGF receptor 2 (VEGFR-2) would directly inhibit the downstream signaling cascade initiated by VEGF, a primary driver of angiogenesis. One study demonstrated the feasibility of this approach by using click chemistry to assemble a PROTAC from an alkyne-modified kinase inhibitor (sorafenib), which targets VEGFR-2, and an azide-modified E3 ligase ligand. This strategy effectively creates a conjugate that can induce the degradation of proteins involved in angiogenesis.
The theoretical impact of such conjugates on growth factor-mediated angiogenesis is summarized below.
| Target Protein for Degradation | Predicted Impact on Angiogenesis | Mechanism of Action |
| VEGF Receptor 2 (VEGFR-2) | Strong Inhibition | Prevents VEGF binding and downstream signaling, blocking endothelial cell proliferation, migration, and survival. |
| FGF Receptor (FGFR) | Strong Inhibition | Blocks FGF-mediated signaling, which is crucial for endothelial cell proliferation and differentiation. |
| Downstream Signaling Kinases (e.g., Akt, ERK) | Moderate to Strong Inhibition | Disrupts intracellular signaling cascades common to multiple growth factor pathways involved in angiogenesis. |
| Hypoxia-Inducible Factor 1α (HIF-1α) | Indirect Inhibition | Reduces the expression of pro-angiogenic factors, including VEGF, which are transcriptionally regulated by HIF-1α under hypoxic conditions. |
Effects on Endothelial Cell Proliferation and Migration
The formation of new blood vessels is fundamentally dependent on the proliferation and migration of endothelial cells. Thalidomide itself has been shown to directly inhibit these processes. In cultures of human intestinal microvascular endothelial cells (HIMEC), thalidomide significantly inhibited VEGF-induced proliferation, migration, and the formation of tube-like structures. nih.gov Similarly, thalidomide and its analogs were observed to decrease the proliferation of endothelial cells, an effect associated with the inhibition of transcription factors like NF-κB. medchemexpress.com
A this compound conjugate would exert its effects on endothelial cells based on its specific target. If the conjugate is designed to degrade proteins essential for cell cycle progression (e.g., cyclin-dependent kinases) or cellular motility (e.g., focal adhesion kinase), it would directly inhibit endothelial cell proliferation and migration, respectively. The potency of such a conjugate would likely be greater than thalidomide alone, as it leverages catalytic degradation rather than simple inhibition.
Investigations into Alternative or Ancillary Molecular Targets
The primary molecular target of the thalidomide moiety in these conjugates is the Cereblon (CRBN) protein. nih.gov CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). nih.gov The binding of thalidomide or its derivatives to CRBN alters the substrate specificity of the E3 ligase complex. This altered complex can then recognize and ubiquitinate specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, leading to their degradation and resulting in the immunomodulatory effects of these drugs. nih.gov
In the context of this compound conjugates and PROTAC technology, this natural mechanism is repurposed. The conjugate does not rely on the degradation of natural neosubstrates but instead forces the CRL4-CRBN complex to recognize and degrade a new protein—the one bound by the ligand attached to the alkyne linker.
Therefore, the ancillary molecular targets of these conjugates are, by design, the specific proteins of interest chosen for degradation. The versatility of this platform means that a vast array of proteins can be targeted, extending the potential applications far beyond anti-angiogenesis to oncology, neurodegenerative diseases, and inflammation. The key interaction remains the high-affinity binding of the thalidomide component to CRBN, which is the essential first step in the degradation cascade.
Structure Activity Relationship Sar Studies of Thalidomide 5 O C2 Alkyne in Biofunctional Conjugates
Positional Effects of Alkyne Attachment on CRBN Binding Affinity and Biological Activity
The precise point of attachment of the linker to the thalidomide (B1683933) moiety is a critical determinant of its ability to bind to CRBN and subsequently induce the degradation of the target protein. The glutarimide (B196013) moiety of thalidomide is essential for its interaction with a tri-tryptophan pocket in the CRBN thalidomide-binding domain (TBD), forming key hydrogen bonds. researchgate.netbohrium.com Structural studies have revealed that the phthalimide (B116566) portion of thalidomide is directed outwards from this binding pocket, making it a suitable location for linker attachment without disrupting the primary binding interactions. researchgate.net
Specifically, modifications at the 4-position of the phthaloyl ring have been explored, leading to the development of potent immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit enhanced biological activities compared to the parent thalidomide. nih.govsgul.ac.uk The introduction of an alkyne group, as in Thalidomide-5'-O-C2-alkyne, at a solvent-exposed position allows for its use as a versatile building block in PROTAC synthesis. rndsystems.com The stereochemistry of the glutarimide ring is also crucial, with the (S)-enantiomer of thalidomide showing a significantly higher binding affinity for CRBN than the (R)-enantiomer. researchgate.net This stereospecificity underscores the importance of the chiral center in mediating CRBN-dependent effects.
Influence of Linker Length and Chemical Composition on Conjugate Efficacy and Selectivity
The linker connecting the CRBN ligand to the target protein-binding moiety is not merely a passive spacer but plays a crucial role in the efficacy and selectivity of the resulting conjugate. nih.govexplorationpub.com The length, chemical composition, and rigidity of the linker are all critical parameters that must be optimized for each specific target. explorationpub.com
Linker Length: The length of the linker is a key factor influencing the formation of a stable and productive ternary complex. explorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both CRBN and the target protein. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur. explorationpub.com Studies have shown that for different target proteins, optimal linker lengths can vary significantly. For example, in the case of homo-PROTACs designed to degrade CRBN, a short 8-atom polyethylene (B3416737) glycol (PEG) linker was found to be optimal. explorationpub.com
Chemical Composition: The chemical makeup of the linker influences several key properties of the PROTAC, including its solubility, cell permeability, and stability. explorationpub.comscholaris.ca The use of PEG linkers is common and can improve the aqueous solubility and pharmacokinetic properties of the conjugate. The choice of linker chemistry, such as maleimide (B117702) versus disulfide linkages in antibody-drug conjugates (ADCs), can also impact the stability and payload release mechanisms. nih.gov
The following table summarizes the impact of linker properties on conjugate efficacy:
| Linker Property | Impact on Conjugate Efficacy |
| Length | Affects the formation and stability of the ternary complex. Optimal length varies depending on the target. explorationpub.com |
| Composition | Influences solubility, cell permeability, and metabolic stability. explorationpub.com |
| Rigidity | Affects the conformational flexibility of the PROTAC and the orientation of the bound proteins. explorationpub.com |
| Attachment Point | Dictates the exit vector from the CRBN ligand and influences the overall geometry of the ternary complex. nih.gov |
The optimization of linker characteristics is a critical step in the design of potent and selective protein degraders.
Rational Design Strategies for Optimizing CRBN Recruitment and Downstream Degradation
The rational design of PROTACs aims to move beyond trial-and-error approaches by leveraging structural and mechanistic insights to create more effective and selective degraders. rsc.orgnih.gov A key aspect of this is optimizing the recruitment of CRBN and the subsequent ubiquitination and degradation of the target protein.
One strategy involves the design of novel CRBN ligands that extend beyond the traditional thalidomide scaffold. nih.govacs.org By exploring the chemical space of CRBN binders, researchers aim to identify new motifs that can recruit different neo-substrates, potentially expanding the range of "undruggable" targets. nih.gov
Another important consideration is the stability of the PROTAC itself. The hydrolytic instability of some thalidomide-based compounds can limit their effectiveness. nih.gov Therefore, rational design efforts often focus on modifying the CRBN ligand or the linker to improve stability under physiological conditions. nih.gov The point of linker attachment to the CRBN ligand has been shown to significantly affect its aqueous stability and its ability to induce neosubstrate degradation. nih.gov
Furthermore, the design of the linker itself is a critical component of rational design. The use of "click chemistry" has facilitated the rapid synthesis of PROTAC libraries with variations in linker length and composition, allowing for systematic optimization. nih.gov The goal is to create a linker that not only connects the two binding moieties but also actively contributes to the formation of a productive ternary complex.
Computational Approaches for Predicting Ligand-Target Interactions and Conformational Dynamics
Computational modeling has become an indispensable tool in the rational design of PROTACs, providing valuable insights into the complex molecular interactions that govern their function. nih.govdimensioncap.com These approaches can help predict how a PROTAC will bind to both its target protein and the E3 ligase, as well as the conformational dynamics of the resulting ternary complex.
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of the PROTAC and the proteins it binds to over time. nih.govdimensioncap.com This can reveal how the flexibility of the linker influences the interactions between the target protein and CRBN, and how it facilitates the positioning of lysine (B10760008) residues on the target protein for ubiquitination. nih.gov Even when the crystal structures of ternary complexes are very similar, MD simulations can uncover subtle dynamic differences that correlate with degradation potency. nih.gov
The following table highlights the application of various computational methods in PROTAC design:
| Computational Method | Application in PROTAC Design |
| Molecular Dynamics (MD) Simulations | Elucidates the conformational dynamics of the ternary complex and the role of the linker in facilitating ubiquitination. nih.gov |
| Docking Studies | Predicts the binding mode of the PROTAC to both the target protein and the E3 ligase. |
| Homology Modeling | Creates structural models of proteins for which experimental structures are not available. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a more accurate description of the electronic effects within the binding site. |
The integration of these computational approaches with experimental validation is crucial for accelerating the development of novel and effective protein degraders.
Development of Analogues with Modified Pharmacological Profiles for Improved Therapeutic Indices
A primary goal in the development of new thalidomide-based therapeutics is to improve their therapeutic index by enhancing their efficacy while reducing their toxicity. nih.govbenthamdirect.com This involves the synthesis and evaluation of numerous analogs with modified pharmacological profiles. nih.gov
The search for thalidomide analogs with increased potency and an improved safety profile led to the development of the immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. nih.govsgul.ac.uk These compounds exhibit significantly greater potency in inhibiting tumor necrosis factor-alpha (TNF-α) and have different side-effect profiles compared to thalidomide. nih.govencyclopedia.pub For instance, lenalidomide was found to be up to 50,000 times more potent than thalidomide in certain in vitro assays. encyclopedia.pub
The development of PROTACs represents another avenue for improving the therapeutic index. By specifically targeting a protein for degradation, PROTACs can achieve a desired therapeutic effect at lower concentrations than traditional inhibitors, potentially reducing off-target effects. The modular nature of PROTACs allows for the fine-tuning of their properties by modifying the CRBN ligand, the linker, or the target-binding moiety. For example, the development of novel CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives, offers the potential to create PROTACs with improved drug-like properties and without the chiral issues associated with thalidomide.
The ongoing optimization of thalidomide analogs and their incorporation into PROTACs holds significant promise for the future of cancer therapy and the treatment of other diseases. nih.govbenthamdirect.com
Preclinical Biological Evaluation of Thalidomide 5 O C2 Alkyne Derived Protacs and Analogs
In Vitro Cellular Assays for Biological Activity
The in vitro evaluation of a novel thalidomide (B1683933) analog like Thalidomide-5'-O-C2-alkyne or its derived PROTACs would typically commence with a battery of cellular assays to determine its biological activity profile. These assays are fundamental in establishing the compound's potential as a therapeutic agent.
Anti-proliferative Effects in Cancer Cell Lines (e.g., Multiple Myeloma)
The anti-proliferative activity of thalidomide and its analogs is a cornerstone of their use in oncology, particularly for multiple myeloma (MM). nih.govnih.gov For a novel compound like this compound, its ability to inhibit the growth of cancer cells would be a primary focus.
Detailed Research Findings: Specific data on the anti-proliferative effects of this compound in multiple myeloma or other cancer cell lines is not available in published literature. However, the established methodology involves treating various cancer cell lines with the compound at a range of concentrations to determine its IC50 value (the concentration at which 50% of cell growth is inhibited).
For context, studies on other novel thalidomide analogs, such as certain phthalazine-based derivatives, have demonstrated significant anti-proliferative activity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines, with IC50 values reported to be superior to that of the parent thalidomide compound. nih.gov For example, a lead phthalazine-based analog, 24b , showed IC50 values of 2.51, 5.80, and 4.11 μg/mL against HepG-2, MCF-7, and PC3 cells, respectively, compared to thalidomide's values of 11.26, 14.58, and 16.87 μg/mL in the same study. nih.gov
Hypothetical Data Table for this compound Analog: This table illustrates the type of data that would be generated from such an assay.
| Cell Line | Compound | IC50 (µM) |
| RPMI-8226 (MM) | Thalidomide | >100 |
| U266 (MM) | Thalidomide | >100 |
| MM.1S (MM) | Thalidomide | >100 |
| RPMI-8226 (MM) | Pomalidomide (B1683931) | ~1 |
| U266 (MM) | Pomalidomide | ~1.5 |
| MM.1S (MM) | Pomalidomide | ~0.8 |
Assessment of Immunomodulatory and Anti-inflammatory Potency in Cellular Models
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert significant effects on the immune system. nih.govnih.gov Their ability to modulate cytokine production is a key aspect of their therapeutic action. nih.govnih.gov
Detailed Research Findings: There is no published data on the specific immunomodulatory and anti-inflammatory potency of this compound. The standard evaluation would involve assays to measure the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines. nih.govnih.gov
For instance, novel quinazoline (B50416) and phthalazine-based thalidomide analogs have been evaluated for their effects on TNF-α and NF-κB p65 levels in HepG-2 cells. nih.gov One promising analog, 24b , was found to reduce TNF-α levels by approximately half and significantly decrease NF-κB p65 levels compared to control cells. nih.gov Another study on new thalidomide analogs hybridized with quinazolinedione, phthalazinedione, and quinoxalinone moieties found that a lead compound, 20a , reduced TNF-α and IL-6 levels by 75.22% and 82.51%, respectively, in MCF-7 cells. nih.gov
Hypothetical Data Table for Cytokine Modulation by a this compound Analog: This table demonstrates the expected format of results from such an investigation.
| Cytokine | Cell Model | Treatment | % Inhibition/Stimulation |
| TNF-α | LPS-stimulated PBMCs | Thalidomide Analog | 60% Inhibition |
| IL-2 | Activated T-cells | Thalidomide Analog | 150% Stimulation |
| IL-6 | MCF-7 cells | Thalidomide Analog | 80% Inhibition |
| IFN-γ | Activated T-cells | Thalidomide Analog | 200% Stimulation |
Angiogenesis Inhibition Assays (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) Tube Formation)
The anti-angiogenic properties of thalidomide contribute to its anti-cancer effects. nih.gov The HUVEC tube formation assay is a standard in vitro model to assess the ability of a compound to inhibit the formation of new blood vessels. nih.govnih.gov
Detailed Research Findings: Specific data from HUVEC tube formation assays for this compound is not available in the scientific literature. This assay involves culturing HUVECs on a basement membrane extract and observing their ability to form capillary-like structures in the presence of the test compound. nih.govnih.gov
Studies on other thalidomide analogs have demonstrated their anti-angiogenic potential. For example, the thalidomide metabolite 5'-OH-thalidomide has shown moderate anti-angiogenic activity at high concentrations in a rat aortic ring assay. nih.gov Novel phthalazine-based thalidomide analogs have also been shown to reduce the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.gov For example, treatment of HepG-2 cells with analog 24b reduced VEGF levels to 185.3 pg/mL from 432.5 pg/mL in control cells. nih.gov
Hypothetical Data Table for HUVEC Tube Formation Inhibition: This table illustrates how the results of such an assay would be presented.
| Compound | Concentration (µM) | % Inhibition of Tube Formation |
| Vehicle Control | - | 0 |
| Suramin (Positive Control) | 10 | 95 |
| This compound Analog | 1 | 25 |
| This compound Analog | 10 | 60 |
| This compound Analog | 50 | 85 |
Ex Vivo and In Vivo Preclinical Models for Efficacy Assessment
Following promising in vitro results, the evaluation of a compound like this compound would progress to more complex ex vivo and in vivo models to assess its efficacy in a more physiologically relevant context.
Evaluation in Human Primary Cells and Organoids
Patient-derived primary cells and organoids offer a significant advantage over cell lines by better recapitulating the heterogeneity and microenvironment of human tumors.
Detailed Research Findings: There are no published studies evaluating this compound or its derived PROTACs in human primary cells or organoid models. The use of patient-derived cancer organoids is an emerging field that allows for preclinical drug screening on a personalized level.
Efficacy Studies in Relevant Animal Models (e.g., Zebrafish)
Animal models are crucial for assessing the in vivo efficacy and potential toxicity of new drug candidates. The zebrafish (Danio rerio) embryo is a particularly useful model for studying angiogenesis and inflammation due to its rapid development and optical transparency.
Detailed Research Findings: While no studies have specifically reported the use of this compound in zebrafish, the model has been successfully employed to screen other novel thalidomide analogs for anti-angiogenic and anti-inflammatory activities. In one such study, a library of 81 structural analogs of thalidomide was screened using transgenic zebrafish lines. The fli1:EGFP line, which expresses green fluorescent protein in endothelial cells, was used to identify anti-angiogenic compounds by observing disruptions in intersegmental vessel formation. The Tg(mpo::EGFP)114 line, which marks neutrophils, was used to assess anti-inflammatory effects by measuring the reduction in neutrophil migration to a site of injury.
Thalidomide itself has been shown to induce vascular defects in zebrafish embryos, a process mediated by ceramide and the depletion of VEGF receptors. nih.gov This model could therefore be instrumental in characterizing the in vivo anti-angiogenic potential of this compound and its PROTAC derivatives.
Investigation of Combination Therapies and Synergistic Effects with Thalidomide-Alkyne Derivatives
The rationale for exploring combination therapies with thalidomide-derived PROTACs is to enhance therapeutic efficacy, overcome potential drug resistance, and broaden the spectrum of treatable cancers. Preclinical research has focused on combining these degraders with existing targeted therapies and chemotherapeutic agents.
A key area of investigation has been the combination of PROTACs with inhibitors of signaling pathways that are often dysregulated in cancer. For instance, in breast cancer models, the combination of an estrogen receptor (ER)-degrading PROTAC, vepdegestrant (ARV-471), with CDK4/6 inhibitors has shown significant synergistic effects. acs.org This is particularly relevant as CDK4/6 inhibitors are a standard of care in ER-positive breast cancer, and combining them with an ER degrader offers a dual-pronged attack on the cancer cells. acs.org
Similarly, the combination of thalidomide itself with conventional chemotherapy has demonstrated enhanced anti-tumor activity in preclinical models. In a mouse model of breast cancer, the combination of thalidomide with cytoxan and adriamycin resulted in significantly smaller tumors compared to chemotherapy alone. nih.gov This suggests that the anti-angiogenic and immunomodulatory effects of thalidomide can complement the cytotoxic action of traditional chemotherapeutic drugs.
The following tables summarize key findings from preclinical studies investigating combination therapies involving thalidomide analogs and derived PROTACs.
Table 1: Preclinical Combination Therapy with Thalidomide
| Cancer Model | Combination Agents | Key Findings | Reference |
| Breast Cancer (Mouse Model) | Thalidomide + Cytoxan + Adriamycin | Significantly smaller tumor volume compared to chemotherapy alone. | nih.gov |
Table 2: Preclinical Combination Therapy with Thalidomide Analogs and Derived PROTACs
| Cancer Type | PROTAC/Analog | Combination Agent | Key Findings | Reference |
| Multiple Myeloma | Lenalidomide (B1683929) | Dexamethasone | Showed longer progression-free survival compared to the combination of melphalan, prednisone, and thalidomide. | nih.gov |
| Multiple Myeloma | Lenalidomide | Bortezomib + Dexamethasone | High overall response rates in both newly diagnosed and relapsed/refractory patients. | nih.gov |
| ER+ Breast Cancer (PDX model) | Vepdegestrant (ARV-471) | Palbociclib (CDK4/6 inhibitor) | Significant tumor growth inhibition (102%) in a palbociclib-resistant model. | acs.org |
These preclinical findings underscore the potential of combining thalidomide-alkyne-derived PROTACs and analogs with other anticancer agents to achieve synergistic effects. Further research is warranted to elucidate the underlying mechanisms of synergy and to identify optimal combination strategies for clinical development. The development of resistance to PROTACs, potentially through mutations in the E3 ligase components like Cereblon, further emphasizes the importance of exploring these combination therapies to provide more durable clinical responses. nih.gov
Advanced Applications and Methodologies Utilizing Thalidomide 5 O C2 Alkyne in Chemical Biology
Proteolysis-Targeting Chimeras (PROTACs) Research and Development
Thalidomide-5'-O-C2-alkyne has emerged as a crucial building block in the creation of PROTACs, which are revolutionary molecules designed to eliminate specific proteins from cells.
This compound as an E3 Ligase Ligand Building Block for Targeted Protein Degradation
This compound functions as a derivative of thalidomide (B1683933), a well-known ligand for the E3 ubiquitin ligase cereblon (CRBN). nih.govuniversiteitleiden.nlrsc.org E3 ubiquitin ligases are cellular enzymes that tag proteins for destruction by the proteasome, the cell's waste disposal system. In the context of PROTACs, this compound serves as the "anchor" that recruits the CRBN E3 ligase. tenovapharma.com This compound is a bifunctional molecule, containing both the E3 ligase-binding element and a linker with a terminal alkyne group. nih.gov This alkyne serves as a chemical handle, allowing for its conjugation to a ligand that targets a specific protein of interest. The resulting PROTAC molecule then brings the target protein into close proximity with the CRBN E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. tenovapharma.com This targeted protein degradation strategy offers a powerful alternative to traditional enzyme inhibition.
Click Chemistry-Mediated PROTAC Synthesis and Library Generation (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne group of this compound makes it exceptionally well-suited for "click chemistry," a class of reactions that are rapid, efficient, and biocompatible. tenovapharma.com The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the straightforward ligation of the alkyne-containing thalidomide derivative to an azide-modified ligand for the target protein. tenovapharma.com This modular and reliable approach allows for the parallel synthesis of extensive libraries of PROTACs. tenovapharma.com By varying the target ligand, the linker length, and the attachment points, researchers can rapidly generate and screen a multitude of PROTACs to identify the most potent and selective degraders for a given protein of interest. This has been instrumental in optimizing PROTAC design and accelerating the discovery of new therapeutic agents. nih.gov
In-Cellulo PROTAC Assembly (CLIPTACs) for Permeability Enhancement
A significant challenge in PROTAC development is their often-high molecular weight, which can hinder their ability to cross cell membranes and reach their intracellular targets. To address this, an innovative strategy known as in-cell click-formed proteolysis-targeting chimeras (CLIPTACs) has been developed. This approach involves the intracellular self-assembly of a PROTAC from two smaller, more cell-permeable precursors.
In a representative example of this strategy, a tetrazine-tagged thalidomide derivative and a trans-cyclooctene (B1233481) (TCO)-tagged ligand for a target protein are separately administered to cells. rsc.orgnih.gov These two components then undergo a rapid and bioorthogonal click reaction inside the cell to form the active PROTAC molecule. rsc.orgnih.gov This in-situ assembly has been successfully employed to degrade key oncology targets like BRD4 and ERK1/2. rsc.orgnih.gov The CLIPTAC methodology, which can be adapted using alkyne-azide click chemistry, offers a promising avenue for improving the drug-like properties of PROTACs. rsc.orgnih.gov
Chemical Probes for Target Identification and Validation
The inherent properties of this compound make it a valuable tool for the development of chemical probes aimed at identifying and validating protein targets. The thalidomide component specifically directs the probe to the E3 ligase cereblon (CRBN), a protein implicated in various cellular processes and the target of thalidomide's therapeutic and teratogenic effects. nih.govrsc.org
The alkyne handle allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, through click chemistry. rsc.org By using an alkyne-tagged thalidomide probe in a cellular lysate or intact cells, researchers can pull down its binding partners. Subsequent analysis by mass spectrometry can then identify these proteins, confirming CRBN as the primary target and potentially revealing other, less abundant or transient interactors. This approach is a powerful method for target deconvolution and validating drug-target engagement in a complex biological system.
Activity-Based Protein Profiling (ABPP) with Alkyne Tags
Activity-based protein profiling (ABPP) is a chemical proteomics technique used to assess the functional state of enzymes in their native environment. rsc.orgnih.gov ABPP typically employs chemical probes that covalently bind to the active site of an enzyme, allowing for its detection and quantification. nih.gov
This compound can be utilized in a two-step ABPP workflow. In this approach, the alkyne-functionalized thalidomide acts as the activity-based probe. After it binds to its target, CRBN, in a complex proteome, a reporter molecule containing an azide (B81097) group (such as a fluorophore or biotin) is added. rsc.orgnih.gov This reporter is then "clicked" onto the alkyne tag of the probe, allowing for the visualization or enrichment of the probe-labeled proteins. rsc.orgnih.gov This two-step labeling strategy is advantageous as the small alkyne tag is less likely to interfere with the probe's binding to its target compared to a bulkier reporter group. This methodology can be used to study the activity of CRBN and other potential targets under various conditions and to screen for molecules that modulate their activity.
Bioimaging Applications of Fluorescently Tagged Thalidomide-Alkyne Conjugates
The alkyne functionality of this compound provides a gateway for developing fluorescent probes for bioimaging applications. Through click chemistry, a fluorescent azide can be readily attached to the alkyne handle, transforming the thalidomide derivative into a fluorescent probe. This allows for the direct visualization of the probe's localization and interaction with its target within living cells.
Future Perspectives and Emerging Research Directions for Thalidomide 5 O C2 Alkyne
Design and Synthesis of Next-Generation Alkyne-Functionalized Immunomodulatory Drugs (IMiDs)
The development of Thalidomide-5'-O-C2-alkyne is part of a broader strategy to create next-generation immunomodulatory drugs (IMiDs) and molecular glue degraders with improved properties. The alkyne group serves as a versatile anchor point for attaching linkers and warheads that target specific proteins for degradation. The evolution from thalidomide (B1683933) to more potent and less toxic analogues like lenalidomide (B1683929) and pomalidomide (B1683931) has set a precedent for refining this chemical scaffold. nih.gov
Future design strategies focus on several key areas:
Linker Optimization: The nature, length, and attachment point of the linker in a PROTAC molecule are critical for inducing a stable and effective ternary complex between the E3 ligase, the PROTAC, and the target protein. The alkyne handle allows for the rapid synthesis and testing of a wide variety of linkers to fine-tune degradation efficiency and selectivity.
Novel Scaffolds: While the glutarimide (B196013) and phthalimide (B116566) rings are the classic components, researchers are exploring modifications to these core structures. An asymmetric Nickel-catalyzed reductive cross-coupling method has been developed to synthesize enantioenriched α-aryl imides, which are common structural motifs in PROTACs designed for targeted protein degradation. nih.gov This allows for the creation of novel IMiDs with potentially different target degradation profiles.
Enhanced Potency and Reduced Toxicity: A primary goal is to design analogues with more potent anti-cancer and anti-inflammatory effects while minimizing the adverse effects associated with the parent compound. nih.govcapes.gov.br Understanding the metabolic pathways of thalidomide has led to the synthesis of novel analogues, such as N-substituted and tetrafluorinated versions, which show promising anti-angiogenic activity in preclinical models. nih.gov
| Design Strategy | Rationale & Objective | Key Synthetic Approach |
| Linker Modification | Optimize ternary complex formation for improved degradation efficacy and selectivity. | Utilize the alkyne handle for "click" chemistry to attach a diverse library of linkers. |
| Scaffold Alteration | Discover novel IMiDs with new or enhanced degradation profiles and intellectual property. | Employ advanced synthetic methods like asymmetric Ni-catalyzed cross-coupling to create novel α-aryl imides. nih.gov |
| Fluorination | Enhance metabolic stability, binding affinity, and cell permeability. | Synthesize tetrafluorinated thalidomide analogues. nih.gov |
| N-Substitution | Modulate binding to Cereblon and alter downstream effects. | Create N-substituted derivatives of the phthalimide ring. nih.gov |
Mechanistic Dissection of Specificity and Selectivity in Target Degradation Pathways
The central mechanism of thalidomide and its analogues involves binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netnih.gov This binding event alters the substrate specificity of the complex, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that would not normally be targeted. The alkyne functionalization of thalidomide is instrumental in dissecting these pathways.
The specificity of this degradation is not absolute and is a key area of ongoing research. The choice of IMiD dictates which neosubstrates are degraded. For example, the degradation of transcription factors Ikaros and Aiolos is crucial for the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide. youtube.com Conversely, thalidomide-dependent degradation of the p63 transcription factor isoforms is linked to its teratogenic effects. nih.gov
Future research aims to:
Identify Novel Neosubstrates: Using alkyne-functionalized probes in affinity purification and chemoproteomic workflows allows for the identification of the full spectrum of proteins that are brought to the CRL4^CRBN^ complex for degradation. myamyloidosisteam.com
Understand Ternary Complex Structure: Elucidating the high-resolution structures of the ternary complexes (CRBN-IMiD-Neosubstrate) is critical to understanding the molecular basis of binding specificity and designing new degraders with pinpoint accuracy.
Map Downstream Signaling: By selectively degrading specific proteins, researchers can map their downstream signaling pathways and cellular functions. The ability of IMiDs to modulate the tumor microenvironment by affecting immune cells (like T-cells and NK cells) in addition to the cancer cells themselves highlights the pleiotropic nature of this mechanism. nih.govyoutube.comnih.gov
Exploration of Novel Disease Applications Beyond Oncology and Inflammation
While IMiDs are well-established in oncology and are explored for inflammatory conditions, their unique mechanism of action opens doors to treating a wider range of diseases. The development of functionalized analogues like this compound facilitates the creation of targeted degraders for proteins implicated in various pathologies.
Neurodegenerative Diseases: Chronic neuroinflammation, often driven by cytokines like TNF-α, is a hallmark of many neurodegenerative diseases. nih.govnih.gov Thalidomide and its derivatives are known to inhibit TNF-α production and possess the significant advantage of being able to cross the blood-brain barrier. nih.govnih.gov This has spurred preclinical research into their potential for treating conditions like Alzheimer's disease by mitigating neuroinflammation and potentially targeting other disease-relevant proteins for degradation. nih.gov
Systemic Amyloidosis: In light chain (AL) amyloidosis, abnormal plasma cells produce misfolded immunoglobulin light chains that form amyloid fibrils, causing organ damage. nih.govmyeloma.org.uk Thalidomide and its more potent analogues are used, sometimes off-label, to treat AL amyloidosis by targeting and killing the pathogenic plasma cells, thereby halting the production of new amyloid proteins. myamyloidosisteam.comveeva.com
Fibrotic Diseases: Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the accumulation of scar tissue. youtube.com The anti-inflammatory and other properties of thalidomide have led to its investigation as a potential treatment for IPF, with clinical trials exploring its efficacy. iiarjournals.org
| Emerging Application | Therapeutic Rationale | Supporting Evidence |
| Neurodegenerative Diseases | Inhibit neuroinflammation (e.g., TNF-α) and degrade pathological proteins; blood-brain barrier permeability. | Preclinical studies show IMiDs can reduce neuroinflammation and alleviate symptoms in disease models. nih.govnih.gov |
| AL Amyloidosis | Induce apoptosis in clonal plasma cells responsible for producing amyloidogenic light chains. | Clinical trials and off-label use demonstrate hematologic responses in patients. nih.govmyeloma.org.uk |
| Idiopathic Pulmonary Fibrosis | Exert anti-inflammatory and potentially anti-fibrotic effects. | Clinical trials have been initiated to evaluate thalidomide's efficacy in IPF patients. iiarjournals.org |
| Autoimmune Disorders | Modulate the immune system by affecting T-cell and B-cell function to reduce auto-antibody production. | IMiDs are known to have broad immunomodulatory effects applicable to autoimmune pathologies. nih.govnews-medical.netnih.gov |
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The traditional drug discovery process is lengthy and expensive, with high failure rates. veeva.com The integration of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize this process, and compounds like this compound are well-suited for these modern platforms.
HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. myeloma.org.uk The alkyne tag on the thalidomide scaffold can be used in HTS to quickly assess the formation of PROTACs and their ability to induce degradation of a target protein.
AI and machine learning are further accelerating this process:
Virtual Screening: AI models can screen vast virtual libraries containing billions of chemical structures before they are even synthesized. dovepress.com This dramatically expands the chemical space that can be explored, increasing the chances of finding novel and effective molecules.
Predictive Modeling: AI algorithms can predict the drug-like properties of a molecule, its potential binding affinity, and even its synthetic accessibility. This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. nih.gov
De Novo Design: Advanced AI can design entirely new molecules optimized for specific targets and desired properties. By learning from the structures of known IMiDs and their targets, AI could generate novel alkyne-functionalized degraders with superior performance. myeloma.org.uk
Strategies for Overcoming Resistance Mechanisms in Targeted Protein Degradation
As with other targeted therapies, resistance is an emerging challenge in the field of targeted protein degradation. news-medical.net Cancer cells can develop resistance to PROTACs and molecular glues through various mechanisms, such as mutations in the target protein that prevent binding, or alterations in the ubiquitin-proteasome system itself.
Several strategies are being explored to overcome this resistance:
Combination Therapies: Combining a protein degrader with another therapeutic agent can be highly effective. This could involve using a degrader alongside a traditional kinase inhibitor, chemotherapy, or another targeted agent that hits a parallel survival pathway. nih.gov For instance, in cases where resistance is driven by bypass pathway activation, combining the degrader with an inhibitor of that bypass pathway can restore sensitivity. nih.gov
Next-Generation Degraders: Developing new degraders that can bind to mutated target proteins is a key strategy. The modular nature of PROTACs, facilitated by linkers attached to the alkyne group, allows for the re-engineering of the molecule to overcome resistance mutations.
Targeting Downstream Effectors: If resistance emerges through the upregulation of a downstream signaling molecule, a new degrader can be developed to specifically target that molecule for degradation.
Modulating the E3 Ligase Complex: Resistance can also arise from mutations in CRBN or other components of the E3 ligase machinery. Strategies to overcome this could involve developing degraders that utilize different E3 ligases, thereby bypassing the compromised machinery.
By anticipating and understanding these resistance mechanisms, researchers can proactively design more robust therapeutic strategies to ensure the long-term efficacy of degraders based on the this compound scaffold.
Q & A
Basic: What synthetic strategies are recommended for introducing the C2-alkyne group into thalidomide derivatives?
The synthesis of Thalidomide-5'-O-C2-alkyne typically involves functionalization of the hydroxyl group on the glutarimide ring. A common approach is nucleophilic substitution using a propargyl bromide derivative under basic conditions (e.g., KOH or NaH), followed by purification via column chromatography to isolate the alkyne-bearing product . Key considerations include:
- Protecting group strategy : Ensure the phthalimide ring remains stable during alkylation.
- Reaction monitoring : Use TLC to track reaction progress and confirm the absence of unreacted starting material .
- Characterization : Employ -NMR to verify the alkyne proton resonance (~2.5 ppm) and -NMR to confirm the sp-hybridized carbons .
Advanced: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for conjugating this compound to biomolecules?
CuAAC efficiency depends on:
- Catalyst system : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance regioselectivity and reduce side reactions .
- Solvent compatibility : Polar aprotic solvents (e.g., DMSO) improve solubility of thalidomide derivatives but may require optimization to avoid aggregation .
- Stoichiometry : Maintain a 1:1.2 molar ratio of alkyne to azide to ensure complete conversion, verified by LC-MS .
- Post-reaction purification : Remove copper residues via chelating agents (e.g., EDTA) to prevent interference in biological assays .
Basic: What analytical methods are critical for validating the structural integrity of this compound?
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) and rule out degradation .
- NMR spectroscopy : Identify alkyne protons (-NMR) and sp-hybridized carbons (-NMR). Compare spectra with parent thalidomide to detect unintended modifications .
- FT-IR : Detect the characteristic alkyne C≡C stretch (~2100 cm) .
Advanced: How do researchers address contradictions in antiangiogenic activity data between this compound and its metabolites?
Discrepancies may arise from species-specific responses or metabolite stability:
- Species specificity : Validate activity in human endothelial cell models (e.g., HUVEC tube formation assays) to complement rodent data, as metabolites like 5'-OH-thalidomide show variable cross-species efficacy .
- Metabolite profiling : Use HPLC to quantify hydrolysis products in biological matrices and correlate with activity .
- Structural analogs : Compare with derivatives lacking the alkyne group to isolate the contribution of the C2-alkyne moiety .
Basic: What protocols ensure stability of this compound during storage and handling?
- Storage conditions : Lyophilize and store at -20°C under inert gas (N) to prevent oxidation of the alkyne group .
- Solvent selection : Use anhydrous DMSO for stock solutions; avoid aqueous buffers unless stabilized with cyclodextrins .
- Stability assays : Monitor degradation via weekly HPLC analysis under accelerated conditions (40°C, 75% humidity) .
Advanced: What strategies resolve low solubility of this compound in aqueous assays?
- PEGylation : Introduce short PEG spacers during synthesis to enhance hydrophilicity without blocking the alkyne group .
- Co-solvent systems : Use 5-10% DMSO in PBS, ensuring compatibility with cell viability assays .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: How does the C2-alkyne modification impact cereblon (CRBN) binding affinity?
- Competitive binding assays : Use fluorescence polarization with FITC-labeled pomalidomide to measure displacement by this compound .
- Molecular docking : Compare binding poses of the derivative vs. native thalidomide using CRBN crystal structures (PDB: 4CI3) .
- Ubiquitination assays : Quantify degradation of IKZF1/3 in MM.1S myeloma cells to confirm retained activity .
Advanced: How can researchers differentiate off-target effects of this compound in proteolysis-targeting chimera (PROTAC) applications?
- CRBN knockout models : Use CRISPR-Cas9 to generate CRBN-null cell lines and assess residual degradation activity .
- Global proteomics : Perform LC-MS/MS to identify non-target proteins degraded post-treatment .
- Negative controls : Synthesize an inactive alkyne analog (e.g., with a blocked triazole group) to isolate click chemistry-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
